2-Chloroquinoline-8-carbonitrile
Overview
Description
2-Chloroquinoline-8-carbonitrile (2CQ8CN) is an organic compound that belongs to the class of quinoline-8-carbonitrile compounds. This compound has been studied extensively over the past few decades due to its various applications in both scientific research and industrial settings.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloroquinoline-8-carbonitrile is involved in various synthetic methods and chemical reactions, particularly for producing biologically active compounds. These reactions include the modification of chloro substituents and cyano groups, which have been successfully applied in creating diverse compounds (Mekheimer et al., 2019).
Optoelectronic and Nonlinear Properties
Research on hydroquinoline derivatives, including 2-Chloroquinoline-8-carbonitrile, has shown these compounds to have significant optoelectronic, nonlinear, and charge transport properties. This makes them potentially useful in various applications such as electronic and optical devices (Irfan et al., 2020).
Photophysical Studies
Detailed experimental and theoretical studies on compounds like 2-Chloroquinoline-8-carbonitrile have been conducted to explore their structural, spectroscopic, and photophysical properties. These studies are crucial in understanding the molecular behavior and potential applications of these compounds in various fields, including material science (Singh et al., 2017).
Chemical Synthesis and Biological Activity
2-Chloroquinoline-8-carbonitrile derivatives have been synthesized and studied for their biological activities. This includes exploring their potential as inhibitors in various biological pathways, showing the diverse applications of these compounds in medicinal chemistry and drug development (Tsou et al., 2005).
properties
IUPAC Name |
2-chloroquinoline-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-5-4-7-2-1-3-8(6-12)10(7)13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCDHLDBDYBPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-8-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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